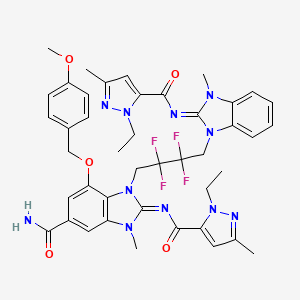

STING modulator-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H45F4N11O5 |

|---|---|

Molecular Weight |

871.9 g/mol |

IUPAC Name |

2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-1-[4-[2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-methylbenzimidazol-1-yl]-2,2,3,3-tetrafluorobutyl]-7-[(4-methoxyphenyl)methoxy]-3-methylbenzimidazole-5-carboxamide |

InChI |

InChI=1S/C43H45F4N11O5/c1-8-57-33(18-25(3)51-57)38(60)49-40-53(5)30-12-10-11-13-31(30)55(40)23-42(44,45)43(46,47)24-56-36-32(54(6)41(56)50-39(61)34-19-26(4)52-58(34)9-2)20-28(37(48)59)21-35(36)63-22-27-14-16-29(62-7)17-15-27/h10-21H,8-9,22-24H2,1-7H3,(H2,48,59) |

InChI Key |

DZUWLBVUDAPVPG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=CC=CC=C3N2CC(C(CN4C5=C(C=C(C=C5OCC6=CC=C(C=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)(F)F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of STING Modulators

Audience: Researchers, scientists, and drug development professionals.

Core Tenet: The cGAS-STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust immune response. This makes STING an attractive therapeutic target for a range of diseases, including cancer and autoimmune disorders.

The canonical cGAS-STING signaling cascade begins with the recognition of cytosolic dsDNA by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of IFN-I genes, such as IFN-β. The STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broader range of pro-inflammatory cytokines.

Mechanisms of STING Modulation

STING modulators can be broadly categorized as agonists, which activate the pathway, and antagonists, which inhibit it.

STING Agonists: Activating the Immune Response

STING agonists are being actively investigated for their potential in cancer immunotherapy. By activating the STING pathway within the tumor microenvironment, these molecules can convert immunologically "cold" tumors into "hot" tumors, rendering them more susceptible to immune-mediated killing.

The primary mechanisms of action for STING agonists include:

-

Direct Binding to STING: Most STING agonists are cyclic dinucleotides (CDNs) or their analogs, which mimic the natural ligand cGAMP and directly bind to the STING protein, inducing its activation.

-

Inducing STING Dimerization and Translocation: Upon binding, agonists trigger the conformational changes in STING necessary for dimerization and trafficking from the ER to the Golgi.

-

Promoting Downstream Signaling: This leads to the recruitment and activation of TBK1 and IRF3, culminating in the production of IFN-I and other pro-inflammatory cytokines.

STING Antagonists: Dampening Inflammation

In contrast, STING antagonists are being explored for the treatment of autoimmune and autoinflammatory diseases characterized by aberrant STING activation. These conditions can be driven by self-DNA leakage into the cytoplasm, leading to chronic inflammation.

The key mechanisms of STING inhibitors include:

-

Competitive Binding: Some inhibitors are competitive antagonists that bind to the cGAMP-binding pocket on STING, preventing the binding of the natural ligand.[1]

-

Allosteric Inhibition: Other inhibitors bind to allosteric sites on STING, preventing the conformational changes required for activation.

-

Inhibition of Palmitoylation: Palmitoylation of STING is a critical post-translational modification for its activation. Some covalent inhibitors target cysteine residues in STING, preventing palmitoylation and subsequent signaling.

-

Blocking Downstream Interactions: Certain antagonists may act by disrupting the interaction of STING with downstream signaling partners like TBK1 or IRF3.[2]

Quantitative Data on STING Modulators

The following tables summarize key quantitative data for a selection of STING agonists and inhibitors from preclinical and clinical studies.

Table 1: Quantitative Data for STING Agonists

| Compound Name | Molecular Type | EC50 (IFN-β Induction) | Binding Affinity (Kd) | Cytokine Induction | Reference |

| 2'3'-cGAMP | Cyclic Dinucleotide | 53.9 ± 5 µM | 3.79 nM | Induces IFN-β | [3] |

| diABZI | Non-CDN | 3.1 ± 0.6 μM | ~1.6 nM | Induces IFN-β | [3] |

| MSA-2 | Non-CDN | Not Reported | Not Reported | Activates IFN-β secretion | [4] |

| E7766 | Macrocycle-bridged | Not Reported | Not Reported | Induces IFN-β, CXCL10 | |

| KAS-08 | Non-CDN | 0.18 μM (ISG reporter) | Not Reported | Not Reported | |

| PC7A | Polymer | Not Reported | 72 nM | Not Reported |

Table 2: Quantitative Data for STING Inhibitors

| Compound Name | Molecular Type | IC50 (IFN-β Inhibition) | Binding Affinity (Kd) | Mechanism | Reference |

| SN-011 | Small Molecule | ~100 nM (mouse), ~500 nM (human) | Not Reported | Competes with cGAMP | |

| Compound 31 | Small Molecule | 76 nM | Not Reported | Competes with cGAMP | |

| Astin C | Cyclic Peptide | 3.42 ± 0.13 µM (MEFs) | 53 nM | Blocks IRF3 recruitment | |

| H-151 | Small Molecule | Not Reported | Not Reported | Covalent inhibitor of palmitoylation |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for STING Target Engagement

This protocol is adapted from general CETSA methodologies to specifically assess the engagement of a small molecule modulator with the STING protein in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.

Materials:

-

Cells expressing STING (e.g., THP-1 monocytes)

-

STING modulator of interest

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Primary anti-STING antibody, HRP-conjugated secondary antibody

-

SDS-PAGE and Western blot reagents

-

Thermal cycler

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 cells to the desired confluency.

-

Treat cells with the STING modulator at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.

-

Include a non-heated control at 37°C.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Perform SDS-PAGE and Western blotting using a primary antibody against STING and an appropriate secondary antibody.

-

-

Data Analysis:

-

Quantify the band intensities for STING at each temperature.

-

Plot the percentage of soluble STING protein against temperature to generate a melt curve.

-

A shift in the melting curve in the presence of the modulator indicates target engagement.

-

STING Luciferase Reporter Gene Assay

This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (luciferase) under the control of an IRF3-dependent promoter (e.g., IFN-β promoter).

Materials:

-

HEK293T cells

-

Plasmids: IFN-β promoter-luciferase reporter, a constitutively active control reporter (e.g., Renilla luciferase), and a STING expression vector.

-

Transfection reagent (e.g., Lipofectamine)

-

STING modulator of interest

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the IFN-β-luciferase reporter, the control reporter, and the STING expression plasmid.

-

-

Modulator Treatment:

-

After 24 hours, treat the cells with the STING modulator at various concentrations. Include a positive control (e.g., cGAMP) and a vehicle control.

-

Incubate for a specified period (e.g., 18-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the modulator concentration to determine the EC50 or IC50 value.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification

This protocol quantifies the amount of IFN-β secreted into the cell culture supernatant following STING activation.

Materials:

-

Cells that produce IFN-β upon STING activation (e.g., THP-1 monocytes)

-

STING modulator of interest

-

Human IFN-β ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding and Stimulation:

-

Seed THP-1 cells in a 96-well plate.

-

Treat the cells with the STING modulator at various concentrations for 24 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

-

ELISA:

-

Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to a pre-coated plate, followed by incubation with detection and substrate solutions.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of IFN-β in each sample.

-

Luminex Multiplex Assay for Cytokine Profiling

This protocol allows for the simultaneous quantification of multiple cytokines and chemokines in cell culture supernatants, providing a broader profile of the immune response to STING modulation.

Materials:

-

Cell culture supernatants from modulator-treated cells

-

Luminex multiplex cytokine assay kit (select a panel relevant to innate immunity, e.g., IFN-α, IFN-β, TNF-α, IL-6, CXCL10, CCL5)

-

Luminex instrument (e.g., Luminex 200 or MAGPIX)

Procedure:

-

Reagent Preparation:

-

Reconstitute and prepare standards, wash buffer, and other reagents as per the kit protocol.

-

-

Assay Plate Preparation:

-

Add the antibody-coupled magnetic beads to the wells of a 96-well filter plate.

-

Wash the beads using a vacuum manifold.

-

-

Sample Incubation:

-

Add standards and cell culture supernatants to the appropriate wells.

-

Incubate the plate on a shaker for a specified time (e.g., 2 hours) at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the beads and add the biotinylated detection antibody cocktail.

-

Incubate on a shaker for 1 hour at room temperature.

-

-

Streptavidin-PE Incubation:

-

Wash the beads and add streptavidin-phycoerythrin (SAPE).

-

Incubate on a shaker for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Wash the beads, resuspend them in sheath fluid, and acquire the data on a Luminex instrument.

-

-

Data Analysis:

-

Use the instrument's software to analyze the data, generate standard curves, and determine the concentrations of each cytokine in the samples.

-

Visualizations

References

An In-depth Technical Guide to the Discovery and Synthesis of STING Modulator-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING Modulator-5, a potent antagonist of the Stimulator of Interferon Genes (STING) pathway. The information presented herein is compiled from publicly available patent literature and is intended for research and development purposes.

Introduction to the STING Pathway

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response.[1][3] However, aberrant or chronic activation of the STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of small molecule modulators of STING, both agonists for immuno-oncology and antagonists for inflammatory conditions, is an area of intense research.[1]

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Discovery of this compound

This compound (also referred to as compound 38 in patent literature) was identified through a screening campaign aimed at discovering novel small molecule modulators of the human STING protein. The discovery was detailed in the patent application WO 2019/069270 A1 by Fosbenner, David T., et al., assigned to GlaxoSmithKline Intellectual Property Development Limited. This compound emerged as a potent antagonist of STING-mediated signaling.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process detailed in the aforementioned patent. The following is a summary of the synthetic route.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Compound 38)

The synthesis described in the patent is complex and involves multiple steps with various intermediates. A representative multi-step synthesis would typically involve:

-

Step 1: Amide Bond Formation: Reaction of a substituted carboxylic acid with a corresponding amine in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to form a key amide intermediate.

-

Step 2: Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to connect different aromatic or heteroaromatic fragments. This often involves reacting a halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base.

-

Step 3: Functional Group Interconversion/Modification: Modification of functional groups on the coupled product, which may include deprotection of protecting groups, reduction, or oxidation reactions to install the final functionalities of this compound.

-

Step 4: Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by preparative HPLC to achieve high purity. Characterization is typically performed using LCMS and NMR spectroscopy to confirm the structure and purity.

Note: The exact, detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions is proprietary information contained within the patent document and should be consulted for replication.

Biological Evaluation of this compound

The biological activity of this compound was assessed through a series of in vitro assays to determine its binding affinity to STING and its functional effects on STING signaling in relevant human cell lines.

Caption: Experimental workflow for the biological evaluation of this compound.

STING Binding Affinity

The binding affinity of this compound to the C-terminal domain (CTD) of human STING was determined using a Förster Resonance Energy Transfer (FRET)-based assay.

Experimental Protocol: STING FRET Binding Assay

-

Protein and Ligand Preparation: Recombinant human STING CTD protein (e.g., His-tagged) and a fluorescently labeled STING ligand (e.g., a labeled cGAMP analog) are prepared in an appropriate assay buffer.

-

Assay Plate Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer. The diluted compound is added to the wells of a low-volume 384-well plate.

-

Reagent Addition: The STING protein is added to the wells containing the test compound, followed by the addition of the fluorescently labeled STING ligand.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

FRET Measurement: The FRET signal is measured using a plate reader capable of time-resolved FRET (TR-FRET). The signal is inversely proportional to the binding of the test compound to STING.

-

Data Analysis: The raw FRET data is normalized to controls (no compound and no protein) and the IC50 value is determined by fitting the data to a four-parameter logistic equation. The pIC50 is calculated as the negative logarithm of the IC50 value.

Functional Antagonism in Human Cell Lines

The functional activity of this compound as an antagonist was evaluated in human monocytic THP-1 cells and in primary human peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: STING Functional Assay in THP-1 Cells

-

Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For the assay, cells are seeded into 96-well plates.

-

Compound Treatment: this compound is serially diluted and added to the cells. The cells are pre-incubated with the compound for a defined period (e.g., 1 hour).

-

STING Activation: The STING pathway is activated by adding a STING agonist, such as 2'3'-cGAMP, to the wells.

-

Incubation: The plates are incubated for a further period (e.g., 18-24 hours) to allow for cytokine production.

-

Readout: The concentration of a downstream cytokine, typically IFN-β or a surrogate marker, in the cell culture supernatant is measured by ELISA or a reporter gene assay.

-

Data Analysis: The level of cytokine production is plotted against the concentration of this compound, and the IC50 value for the inhibition of STING signaling is calculated. The pIC50 is then determined.

Experimental Protocol: STING Functional Assay in Human PBMCs

-

PBMC Isolation: Human PBMCs are isolated from whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment: The isolated PBMCs are cultured in appropriate media and treated with serial dilutions of this compound, followed by stimulation with a STING agonist, similar to the THP-1 cell assay.

-

Incubation and Readout: The cells are incubated for a specified time, and the production of IFN-β or another relevant cytokine in the supernatant is quantified by ELISA.

-

Data Analysis: The inhibitory potency (IC50 and pIC50) of this compound is determined as described for the THP-1 assay.

Quantitative Data Summary

The biological activity of this compound is summarized in the table below.

| Assay | Target/Cell Line | Readout | pIC50 |

| FRET Binding Assay | Human STING (CTD) | Binding Affinity | 9.5 |

| Functional Antagonism Assay | THP-1 Cells | IFN-β Inhibition | 8.9 |

| Functional Antagonism Assay | Human PBMCs | IFN-β Inhibition | 8.1 |

Data sourced from MedChemExpress, referencing patent WO 2019/069270 A1.

Conclusion

This compound is a potent, small molecule antagonist of the human STING protein. Its discovery and characterization, as detailed in the patent literature, provide a valuable tool for researchers investigating the role of the STING pathway in health and disease. The synthetic route and biological evaluation protocols outlined in this guide offer a framework for the further study and development of this and similar STING modulators for potential therapeutic applications in autoimmune and inflammatory diseases.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022223619A1 - Compositions and methods for use in immunotherapy - Google Patents [patents.google.com]

Pharmacological Profile of STING Modulator-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway plays a crucial role in host defense against pathogens and in anti-tumor immunity. Consequently, modulation of the STING pathway has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. STING modulators can be broadly categorized as agonists, which activate the pathway, and antagonists, which inhibit it. This document provides a detailed pharmacological profile of STING modulator-5, a potent antagonist of the STING pathway.

Compound Identification

This compound is identified as compound 38 in the patent application WO 2019/069270 A1.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₄₃H₄₅F₄N₁₁O₅ |

| Molecular Weight | 871.88 g/mol |

| CAS Number | 2305940-22-9 |

Pharmacological Profile

This compound has been characterized as a potent antagonist of the human STING protein. Its pharmacological activity has been assessed through a series of in vitro assays, demonstrating its ability to bind to STING and inhibit its function in cellular systems.

In Vitro Activity

The inhibitory potency of this compound was determined using biochemical and cell-based assays. The results are summarized in the table below.

| Assay Type | System | Endpoint | pIC50 | IC50 (nM) | Reference |

| Biochemical Assay | Human STING C-terminal domain (CTD) Binding (FRET) | Binding Affinity | 9.5 | ~0.32 | [1] |

| Cell-based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Antagonism | 8.1 | ~7.94 | [1] |

| Cell-based Assay | Human THP-1 cells | Antagonism | 8.9 | ~1.26 | [1] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mechanism of Action

This compound functions as a direct antagonist of the STING protein. The high-affinity binding to the C-terminal domain (CTD) of human STING suggests that the compound likely competes with the endogenous ligand, cyclic GMP-AMP (cGAMP), for binding to the STING protein. By occupying the cGAMP binding site, this compound prevents the conformational changes in STING that are necessary for its activation and downstream signaling.

STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory genes.

Experimental Protocols

While the exact proprietary experimental protocols from the patent are not publicly available, the following are detailed methodologies for the key experiments cited, based on standard practices in the field.

STING C-terminal Domain (CTD) Binding Assay (FRET)

This assay is designed to measure the direct binding of a test compound to the purified C-terminal domain of the human STING protein using Förster Resonance Energy Transfer (FRET).

Workflow:

Methodology:

-

Protein and Ligand Preparation: Purified, recombinant His-tagged human STING CTD and a biotinylated version of cGAMP are used.

-

Assay Plate Preparation: The assay is typically performed in a 384-well plate format. A serial dilution of this compound is prepared.

-

Incubation: The STING CTD protein, biotinylated cGAMP, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

-

FRET Pair Addition: A FRET donor (e.g., Europium-labeled anti-His antibody) and a FRET acceptor (e.g., Allophycocyanin-labeled streptavidin) are added to the wells. The anti-His antibody binds to the His-tagged STING protein, and the streptavidin binds to the biotinylated cGAMP.

-

Signal Detection: If cGAMP is bound to STING, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. When this compound displaces the biotinylated cGAMP, the FRET signal is reduced. The signal is read on a time-resolved fluorescence reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. The pIC50 is then calculated as the negative logarithm of the IC50.

Cellular Antagonism Assay in Human PBMCs and THP-1 Cells

This type of assay assesses the ability of a compound to inhibit STING signaling in a cellular context. Human Peripheral Blood Mononuclear Cells (PBMCs) are a primary cell model, while the human monocytic cell line THP-1 is a commonly used immortalized cell line that endogenously expresses the STING pathway components.

Workflow:

Methodology:

-

Cell Preparation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation. THP-1 cells are cultured under standard conditions. For some assays, THP-1 cells may be differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for a defined period (e.g., 1-2 hours).

-

STING Activation: The STING pathway is then activated by adding a known STING agonist, such as cGAMP or a dsDNA ligand (e.g., herring testis DNA), to the cell culture medium.

-

Incubation: The plates are incubated for a period sufficient to allow for cytokine production and secretion (typically 18-24 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a key downstream cytokine, such as Interferon-beta (IFN-β), is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay method.

-

Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of this compound relative to the stimulated control. The IC50 value is determined by non-linear regression analysis, and the pIC50 is subsequently calculated.

Conclusion

This compound is a highly potent and specific antagonist of the human STING protein. Its ability to bind with high affinity to the C-terminal domain of STING and effectively inhibit STING-mediated signaling in primary human immune cells and a relevant cell line model makes it a valuable research tool for studying the STING pathway and a potential therapeutic candidate for the treatment of STING-driven inflammatory and autoimmune diseases. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the In Vitro Characterization of STING Modulator-5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of STING Modulator-5, a novel synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. The information presented herein is intended to guide researchers in understanding its mechanism of action and to provide detailed methodologies for its evaluation.

Introduction to the STING Signaling Pathway

The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections as well as cellular damage.[1][2][3] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an immune response to clear pathogens and eliminate malignant cells.[4][5]

The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event triggers a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes (ISGs).

Quantitative Data Summary for this compound

The following tables summarize the in vitro activity of this compound in various assays.

Table 1: Cellular Activity of this compound

| Assay Type | Cell Line | Readout | EC50 (µM) |

| ISRE Reporter Assay | HEK293T-hSTING (WT) | Luciferase Activity | 0.85 |

| IFN-β Reporter Assay | THP1-Dual™ | Luciferase Activity | 1.2 |

| Cytokine Secretion | Human PBMCs | IFN-β ELISA | 2.5 |

| Cytokine Secretion | Human PBMCs | CXCL10 ELISA | 3.1 |

Table 2: Target Engagement and Selectivity

| Assay Type | Method | Target | Binding Affinity (Kd, µM) |

| Direct Binding | Surface Plasmon Resonance (SPR) | Purified hSTING (WT) | 0.5 |

| Thermal Shift Assay | Differential Scanning Fluorimetry | Purified hSTING (WT) | ΔTm = 5.2 °C |

| Pathway Selectivity | Reporter Assays | MAVS, TRIF pathways | No significant activity |

Detailed Experimental Protocols

This assay measures the activation of the IRF3 transcription factor downstream of STING activation.

Materials:

-

HEK293T cells stably expressing human STING (WT allele) and an Interferon-Stimulated Response Element (ISRE)-driven luciferase reporter construct.

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

This compound.

-

Luciferase assay reagent.

-

White, opaque 96-well microplates.

Protocol:

-

Seed the HEK293T-hSTING-ISRE cells in the 96-well plates at a density of 5 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the culture medium from the cells and add the diluted compound solutions.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by fitting the dose-response curve using a non-linear regression model.

This assay quantifies the amount of secreted IFN-β, a key cytokine produced upon STING activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.

-

This compound.

-

Human IFN-β ELISA kit.

-

96-well cell culture plates.

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in 96-well plates at a density of 2 x 105 cells per well.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Perform the IFN-β ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the concentration of IFN-β from a standard curve and calculate the EC50 value.

CETSA is used to confirm direct target engagement of this compound with the STING protein in a cellular environment.

Materials:

-

THP-1 cells.

-

RPMI-1640 medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Protease inhibitor cocktail.

-

Equipment for heating, cell lysis (e.g., sonicator), and Western blotting.

Protocol:

-

Culture THP-1 cells and treat with either vehicle or this compound at a desired concentration for 1 hour.

-

Harvest the cells and resuspend in PBS containing protease inhibitors.

-

Divide the cell suspension into aliquots and heat each aliquot to a different temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by Western blotting using an antibody specific for STING.

-

Quantify the band intensities to determine the melting curve of STING in the presence and absence of the compound. An increase in the melting temperature indicates stabilization of STING by the modulator.

Mandatory Visualizations

Caption: The cGAS-STING signaling pathway.

Caption: Workflow for the ISRE reporter gene assay.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of STING Modulator-5 with Human STING

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of STING modulator-5 to human STING. The document details the quantitative binding affinity, outlines the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity of this compound

The binding potency of this compound has been quantified using a Förster Resonance Energy Transfer (FRET) assay, with its functional antagonism assessed in cellular models. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Target | Cell Line | Source |

| pIC50 | 9.5 | FRET Assay | Human STING C-terminal domain (CTD) | N/A | |

| pIC50 | 8.9 | Functional Antagonism | STING | THP-1 cells | |

| pIC50 | 8.1 | Functional Antagonism | STING | Peripheral Blood Mononuclear Cells (PBMCs) |

Note on pIC50: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor. The relationship between pIC50 and IC50 is as follows: pIC50 = -log10(IC50) where IC50 is in Molar units.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

The Role of STING Modulator-5 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of a novel, potent, and selective small molecule, STING Modulator-5 (SM-5), designed to activate the STING pathway for therapeutic benefit. We will detail the mechanism of action of SM-5, present key preclinical data, and provide methodologies for its characterization.

Introduction to the STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage and tumorigenesis.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein.[4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust innate immune response and facilitates the priming of an adaptive anti-tumor response.

This compound (SM-5): A Novel STING Agonist

This compound (SM-5) is a novel, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING pathway. Unlike first-generation CDN-based agonists, which often have poor membrane permeability and limited systemic bioavailability, SM-5 has been optimized for improved drug-like properties, allowing for systemic administration. SM-5 directly binds to the STING protein, inducing its activation and downstream signaling.

Mechanism of Action

SM-5 is designed to mimic the action of the natural STING ligand, cGAMP. It binds to a specific pocket on the STING dimer, inducing the conformational changes necessary for downstream signaling. This activation leads to the production of type I interferons and other cytokines, which are crucial for recruiting and activating immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment. This influx of immune cells can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially overcoming resistance to checkpoint inhibitors.

Quantitative Data for this compound (SM-5)

The following tables summarize the in vitro and in vivo activity of SM-5.

Table 1: In Vitro Activity of SM-5

| Assay | Cell Line | Readout | EC50 (nM) |

| STING Reporter Assay | HEK293T-hSTING | Luciferase Activity | 15 |

| IFN-β Production | THP-1 | ELISA | 35 |

| IL-6 Production | THP-1 | ELISA | 50 |

| TNF-α Production | THP-1 | ELISA | 42 |

Table 2: In Vivo Anti-Tumor Efficacy of SM-5 in Syngeneic Mouse Model

| Mouse Model | Treatment | Tumor Growth Inhibition (%) | Complete Responders (%) |

| CT26 Colon Carcinoma | SM-5 (10 mg/kg, i.v.) | 75 | 40 |

| B16-F10 Melanoma | SM-5 (10 mg/kg, i.v.) | 60 | 20 |

| CT26 Colon Carcinoma | SM-5 + anti-PD-1 | 90 | 70 |

Experimental Protocols

STING Reporter Assay

This assay is used to determine the potency of STING agonists in a controlled cellular environment.

-

Cell Line: HEK293T cells stably expressing human STING and an interferon-stimulated response element (ISRE)-luciferase reporter construct.

-

Protocol:

-

Seed HEK293T-hSTING-ISRE cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Prepare serial dilutions of SM-5 in cell culture medium.

-

Remove the old medium from the cells and add the SM-5 dilutions.

-

Incubate for 24 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

Cytokine Production Assay

This assay measures the production of key pro-inflammatory cytokines following STING activation.

-

Cell Line: THP-1 monocytes.

-

Protocol:

-

Differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Treat the cells with various concentrations of SM-5.

-

Incubate for 24 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits.

-

In Vivo Syngeneic Mouse Tumor Model

This model is used to evaluate the anti-tumor efficacy of STING agonists in an immunocompetent setting.

-

Animal Model: BALB/c mice.

-

Tumor Model: CT26 colon carcinoma.

-

Protocol:

-

Subcutaneously implant 1 x 106 CT26 cells into the flank of BALB/c mice.

-

When tumors reach an average volume of 100 mm3, randomize the mice into treatment groups (e.g., vehicle control, SM-5, anti-PD-1, SM-5 + anti-PD-1).

-

Administer SM-5 intravenously (e.g., 10 mg/kg) twice a week.

-

Administer anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) twice a week.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight as a measure of toxicity.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway activated by SM-5.

Experimental Workflow for SM-5 Evaluation

Caption: Workflow for the preclinical evaluation of SM-5.

Conclusion

This compound (SM-5) is a promising novel therapeutic agent that activates a critical pathway in the innate immune system. Its potent anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors, highlights its potential to become a valuable component of the cancer immunotherapy landscape. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of SM-5 and other next-generation STING agonists.

References

STING Modulator-5: An In-Depth Technical Guide on its Antagonistic Effect on IFN-β Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of STING modulator-5, identified as compound 38 in patent literature, a potent antagonist of the Stimulator of Interferon Genes (STING) pathway. Contrary to STING agonists that induce the production of Type I interferons, this compound effectively suppresses this key immunological signaling cascade. This document details the inhibitory effects of this compound on Interferon-β (IFN-β) production, presenting quantitative data from biochemical and cell-based assays. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this molecule, along with visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of STING pathway inhibition.

Introduction to the STING Pathway and IFN-β Production

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Activation of the STING pathway leads to the production of pro-inflammatory cytokines, most notably Type I interferons such as IFN-β. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response.

The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the IFNB1 gene, leading to the production and secretion of IFN-β.

Given its central role in inflammation, the STING pathway is a promising target for therapeutic intervention. While STING agonists are being explored for their potential in cancer immunotherapy, STING antagonists, such as this compound, hold promise for the treatment of autoimmune and inflammatory diseases characterized by excessive Type I interferon signaling.

Quantitative Data: Antagonistic Activity of this compound

This compound (compound 38) has been characterized as a potent antagonist of the STING pathway. Its inhibitory activity has been quantified in several key assays, as summarized in the tables below. The data is derived from the patent application WO 2019/069270 A1, which is the primary source of information for this compound.

Table 1: Biochemical Binding Affinity of this compound to Human STING

| Compound | Assay Type | Target | Parameter | Value |

| This compound (compound 38) | TR-FRET | Human STING C-terminal Domain (CTD) | pIC50 | 9.5 |

Table 2: Functional Antagonism of this compound in Human Primary Immune Cells

| Compound | Cell Type | Assay | Parameter | Value |

| This compound (compound 38) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-β Release | pIC50 | 8.1 |

Table 3: Functional Antagonism of this compound in a Human Monocytic Cell Line

| Compound | Cell Line | Assay | Parameter | Value |

| This compound (compound 38) | THP-1 | STING Functional Assay | pIC50 | 8.9 |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

The cGAS-STING Signaling Pathway and the Point of Inhibition by this compound

Caption: The cGAS-STING pathway leading to IFN-β production and inhibition by this compound.

Experimental Workflow for Assessing STING Antagonism in PBMCs

Caption: Workflow for evaluating this compound's inhibition of IFN-β in PBMCs.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in patent WO 2019/069270 A1 for the characterization of this compound (compound 38).

Human STING C-terminal Domain (CTD) Protein Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding affinity of this compound to the C-terminal domain of human STING, which is the ligand-binding domain.

Materials:

-

Human STING C-terminal Domain (CTD) protein (amino acids 139-379) with a His-tag

-

Biotinylated cGAMP

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.005% Tween-20)

-

This compound (compound 38) serially diluted in DMSO

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a solution of human STING CTD protein and biotinylated cGAMP in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the this compound dilutions to the wells of a 384-well plate.

-

Add the STING CTD protein and biotinylated cGAMP mixture to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Prepare a detection mixture containing the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer.

-

Add the detection mixture to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (acceptor).

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50, from which the pIC50 is calculated.

IFN-β Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay quantifies the ability of this compound to inhibit STING agonist-induced IFN-β secretion from primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

STING agonist (e.g., 2'3'-cGAMP)

-

This compound (compound 38) serially diluted in DMSO

-

96-well cell culture plates

-

Human IFN-β ELISA kit

-

ELISA plate reader

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of approximately 1 x 10^6 cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP) in culture medium at a concentration known to induce a submaximal IFN-β response (e.g., the EC80 concentration).

-

Add the STING agonist to the wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

-

Plot the IFN-β concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 and subsequently the pIC50.

THP-1 Cell-Based STING Functional Assay

This assay utilizes the human monocytic THP-1 cell line, which endogenously expresses the STING pathway, to assess the functional antagonism of this compound. The readout is typically the expression of an interferon-stimulated gene (ISG) or a reporter gene under the control of an interferon-stimulated response element (ISRE).

Materials:

-

THP-1 cells (wild-type or a reporter cell line, e.g., THP-1-Lucia™ ISG)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

STING agonist (e.g., 2'3'-cGAMP)

-

This compound (compound 38) serially diluted in DMSO

-

96-well cell culture plates

-

Reagents for quantifying the readout (e.g., luciferase assay reagent for reporter cells, or reagents for qRT-PCR for an ISG like CXCL10)

Procedure:

-

Culture THP-1 cells according to standard protocols.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a solution of the STING agonist at its EC80 concentration.

-

Add the STING agonist to the wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Quantify the reporter gene activity or ISG expression:

-

For reporter cells: Add the luciferase substrate to the wells and measure the luminescence using a luminometer.

-

For qRT-PCR: Lyse the cells, extract RNA, perform reverse transcription to generate cDNA, and then perform quantitative PCR using primers for the target ISG and a housekeeping gene.

-

-

Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 and pIC50.

Conclusion

This compound (compound 38) is a potent antagonist of the STING signaling pathway, effectively inhibiting the production of IFN-β in human immune cells. Its high potency, demonstrated in both biochemical and cell-based assays, makes it a valuable research tool for studying the physiological and pathological roles of the STING pathway. Furthermore, as a small molecule inhibitor of STING, it represents a promising starting point for the development of novel therapeutics for the treatment of autoimmune and inflammatory disorders that are driven by excessive Type I interferon signaling. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other related antagonists.

Cellular targets of STING modulator-5

An in-depth analysis of the cellular targets of STING modulators reveals a primary interaction with the STING (Stimulator of Interferon Genes) protein itself, leading to either activation or inhibition of its downstream signaling cascade. This guide provides a comprehensive overview of the cellular mechanisms, quantitative data for a representative STING modulator, detailed experimental protocols, and visual representations of the key pathways and workflows. For the purpose of this guide, we will refer to a hypothetical antagonist, "STING Modulator-5," based on the characteristics of known STING inhibitors.

Cellular Target: STING Protein

The primary cellular target of STING modulators is the STING protein, also known as TMEM173, MPYS, MITA, and ERIS.[1][2][3] STING is a transmembrane protein located in the endoplasmic reticulum (ER) and plays a crucial role in the innate immune response to cytosolic DNA.[4][5]

Upon binding its natural ligand, cyclic GMP-AMP (cGAMP), which is synthesized by cGAS in response to cytosolic DNA, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.

STING modulators can be broadly categorized as agonists or antagonists. Agonists, such as the experimental compound SNX281, mimic the action of cGAMP to activate the STING pathway, which is a promising strategy for cancer immunotherapy. Antagonists, on the other hand, block the STING pathway and are being investigated for the treatment of autoimmune diseases characterized by excessive STING activation. "this compound," as a representative antagonist, would act by preventing the activation of STING.

Quantitative Data for this compound

The following table summarizes hypothetical quantitative data for "this compound," based on reported values for known STING antagonists such as Astin C and compound C18.

| Parameter | Value | Cell Type/Assay Condition |

| Binding Affinity (Kd) | 53 nM | Recombinant human STING protein (C-terminal domain) |

| IC50 (IFN-β Production) | 3.42 ± 0.13 µM | Mouse Embryonic Fibroblasts (MEFs) |

| IC50 (IFN-β Production) | 10.83 ± 1.88 µM | Human Fetal Lung Fibroblasts (IMR-90) |

| EC50 (IFN-β Production) | ≥ 30 µM | Not an agonist |

Signaling Pathway

The cGAS-STING signaling pathway is the central mechanism through which cytosolic DNA triggers an innate immune response.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of STING modulators.

STING Binding Assay (Filter-Binding Assay)

This assay measures the binding affinity of a compound to the STING protein.

-

Materials:

-

Recombinant human STING protein (amino acids 140-379)

-

Tritiated 2',3'-cGAMP ([3H]-cGAMP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound ("this compound")

-

Filter plates and scintillation counter

-

-

Protocol:

-

Prepare a reaction mixture containing 250 nM of recombinant STING protein and 25 nM of [3H]-cGAMP in PBS buffer.

-

Add varying concentrations of "this compound" to the reaction mixture.

-

Incubate the mixture for 1 hour at room temperature to allow binding to reach equilibrium.

-

Transfer the mixture to a filter plate that retains protein-ligand complexes but allows unbound ligand to pass through.

-

Wash the filters with cold PBS to remove non-specifically bound [3H]-cGAMP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of retained radioactivity is proportional to the amount of [3H]-cGAMP bound to STING. The displacement of [3H]-cGAMP by the test compound is used to calculate its binding affinity (Ki or IC50).

-

IFN-β Reporter Assay

This cell-based assay quantifies the functional effect of a compound on STING pathway activation.

-

Materials:

-

HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

-

STING agonist (e.g., cGAMP or another known agonist) for stimulation.

-

Test compound ("this compound").

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Seed the HEK293T reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of "this compound" for 1-2 hours.

-

Stimulate the cells with a known STING agonist at a concentration that induces a submaximal response (e.g., EC80 of cGAMP).

-

Incubate the cells for 6-8 hours to allow for the expression of luciferase.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The reduction in luminescence in the presence of "this compound" indicates its inhibitory activity on the STING pathway. Calculate the IC50 value from the dose-response curve.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing STING antagonists.

Caption: Workflow for the discovery and development of STING antagonists.

References

- 1. embopress.org [embopress.org]

- 2. STING | TargetMol [targetmol.com]

- 3. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]

- 4. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STING Modulator-5 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective immune response.[1][2][3] The dysregulation of the STING pathway has been implicated in a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[2][4] This document provides detailed protocols for an in vitro reporter assay to identify and characterize modulators of the STING pathway.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I IFNs and other IFN-stimulated genes (ISGs).

Experimental Protocols

A widely used method for screening STING modulators is a cell-based reporter assay. This protocol utilizes HEK-Blue™ ISG cells, a human embryonic kidney (HEK) 293-derived cell line that is engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway in these cells leads to the production and secretion of SEAP, which can be easily quantified using a colorimetric substrate.

Materials and Reagents

-

HEK-Blue™ ISG Cells (InvivoGen)

-

DMEM, high glucose, GlutaMAX™ Supplement (Thermo Fisher Scientific)

-

Fetal Bovine Serum (FBS), heat-inactivated (Thermo Fisher Scientific)

-

Penicillin-Streptomycin (10,000 U/mL) (Thermo Fisher Scientific)

-

Zeocin™ (InvivoGen)

-

HEK-Blue™ Selection (InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

STING agonist (e.g., 2'3'-cGAMP) (InvivoGen)

-

Test compounds (STING Modulator-5 and controls)

-

96-well, flat-bottom cell culture plates (Corning)

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm

Cell Culture and Maintenance

-

Thaw and culture HEK-Blue™ ISG cells according to the manufacturer's instructions.

-

Maintain the cells in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 µg/mL Zeocin™.

-

For routine maintenance, passage the cells every 2-3 days when they reach 80-90% confluency.

-

For the assay, use cells that have been cultured with HEK-Blue™ Selection to ensure the stability of the reporter construct.

STING Agonist Assay Protocol

This protocol is designed to identify STING agonists.

-

Cell Seeding:

-

Wash HEK-Blue™ ISG cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh, pre-warmed growth medium without selective antibiotics.

-

Seed the cells in a 96-well plate at a density of 50,000 cells per well in 180 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., this compound) and a known STING agonist (e.g., 2'3'-cGAMP) in growth medium.

-

Add 20 µL of the diluted compounds to the respective wells. For the negative control, add 20 µL of vehicle (e.g., DMSO).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm it to 37°C.

-

Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

-

Carefully transfer 20 µL of the cell culture supernatant from the treatment plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

STING Antagonist Assay Protocol

This protocol is designed to identify STING antagonists.

-

Cell Seeding: Follow the same procedure as in the agonist assay.

-

Compound Pre-treatment:

-

Prepare serial dilutions of the test compounds (e.g., this compound) in growth medium.

-

Add 20 µL of the diluted compounds to the respective wells. For the positive and negative controls, add 20 µL of vehicle.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

STING Activation:

-

Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces a sub-maximal response (e.g., EC80).

-

Add 20 µL of the STING agonist solution to all wells except the negative control wells (add 20 µL of medium instead).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

SEAP Detection: Follow the same procedure as in the agonist assay.

Experimental Workflow

Data Presentation and Analysis

The results of the STING modulator assay can be presented as dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be calculated. These values represent the concentration of a compound that elicits 50% of the maximal response or inhibition, respectively.

| Compound | Assay Type | Cell Line | EC50/IC50 (nM) | Reference Compound |

| 2'3'-cGAMP | Agonist | THP1-Dual™ | 5,540 | N/A |

| diABZI | Agonist | THP1-Dual™ KI-hSTING-R232 | 2,158 | N/A |

| H-151 | Antagonist | 293T-hSTING | 1,040 | 2'3'-cGAMP |

| This compound | Agonist | HEK-Blue™ ISG | TBD | 2'3'-cGAMP |

| This compound | Antagonist | HEK-Blue™ ISG | TBD | H-151 |

Data for reference compounds are compiled from various sources. TBD: To be determined by the experimental protocol outlined above.

Conclusion

The in vitro reporter assay described in this document provides a robust and high-throughput method for the identification and characterization of novel STING modulators. By following these detailed protocols, researchers can effectively screen compound libraries for both agonists and antagonists of the STING pathway, facilitating the development of new therapeutics for a variety of diseases. The quantitative data generated from these assays, such as EC50 and IC50 values, are crucial for lead optimization and understanding the structure-activity relationship of potential drug candidates.

References

Application Notes: Characterization of STING Modulator-5 in THP-1 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[2][3] The central role of STING in immunity has made it a prime target for therapeutic modulation in various diseases, including cancer and autoimmune disorders.[4]

STING modulator-5 is a potent antagonist of the STING pathway.[5] These application notes provide a comprehensive guide for the use of this compound in the human monocytic THP-1 cell line, a widely used model for studying immune responses. The following sections detail the mechanism of action, experimental protocols for evaluating its inhibitory activity, and representative data.

Mechanism of Action

This compound functions by binding to the C-terminal domain (CTD) of the human STING protein. This binding prevents the conformational changes and subsequent activation of STING that are normally induced by its natural ligand, cyclic GMP-AMP (cGAMP), or other STING agonists. By inhibiting STING activation, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, and the subsequent production of type I interferons and inflammatory cytokines.

Data Presentation

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the reported potency of this compound in antagonizing STING signaling in THP-1 cells and in binding to human STING.

| Assay | Cell Line/System | Parameter | Value | Reference |

| STING Antagonism | THP-1 cells | pIC50 | 8.9 | |

| STING Antagonism | Human PBMCs | pIC50 | 8.1 | |

| STING Binding | Human STING (C-terminal domain) | pIC50 | 9.5 |

Signaling Pathway Diagram

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention for this compound.

References

- 1. accegen.com [accegen.com]

- 2. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: STING Modulators in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response. Dysregulation of the cGAS-STING pathway has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and psoriasis, making it a promising therapeutic target.[1][2][3][4][5] Aberrant activation of this pathway by self-DNA can lead to chronic inflammation and tissue damage. Consequently, modulation of STING activity, either through inhibition in autoimmune conditions or activation for anti-tumor responses, is an area of intense research.

These application notes provide an overview of the use of STING modulators in preclinical autoimmune disease models, with a focus on summarizing key quantitative data and providing detailed experimental protocols for their application. While a specific "STING modulator-5" is not described in the literature, this document outlines protocols and data presentation based on commonly used research-grade STING inhibitors and agonists in relevant disease models.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or from damaged host cells. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident transmembrane protein, inducing its conformational change and translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.

Application in Autoimmune Disease Models

STING modulators are valuable tools for investigating the role of this pathway in autoimmunity and for assessing potential therapeutic interventions. STING inhibitors are being explored for their ability to ameliorate disease in models of lupus and psoriasis, while agonists can be used to induce or exacerbate inflammatory phenotypes.

STING Inhibitors in Psoriasis Models

Psoriasis is a chronic inflammatory skin disease where the cGAS-STING pathway is implicated in driving inflammatory responses. Imiquimod (IMQ)-induced psoriasis-like dermatitis in mice is a commonly used model to study the disease.

Quantitative Data Summary: STING Inhibitor C-176 in IMQ-Induced Psoriasis Mouse Model

| Parameter | Vehicle Control | C-176 Treatment | Fold Change/Reduction | Reference |

| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | ~44% reduction | |

| Epidermal Thickness (µm) | 120 ± 15 | 60 ± 10 | ~50% reduction | |

| IL-17A Expression (relative) | 1.0 | 0.4 ± 0.1 | ~60% reduction | |

| IFN-γ Expression (relative) | 1.0 | 0.5 ± 0.1 | ~50% reduction | |

| IL-12B Expression (relative) | 1.0 | 0.3 ± 0.08 | ~70% reduction |

Experimental Protocol: Evaluation of a STING Inhibitor in an IMQ-Induced Psoriasis Mouse Model

This protocol describes a general procedure for evaluating the efficacy of a STING inhibitor, such as C-176, in the imiquimod (IMQ)-induced psoriasis-like mouse model.

Materials:

-

8-10 week old BALB/c or C57BL/6 mice

-

Imiquimod cream (5%)

-

STING inhibitor (e.g., C-176) dissolved in a suitable vehicle (e.g., DMSO/corn oil)

-

Calipers for ear thickness measurement

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

Antibodies for immunohistochemistry or flow cytometry (e.g., anti-IL-17A, anti-IFN-γ)

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Induction of Psoriasis-like Dermatitis:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.

-

-

Treatment with STING Inhibitor:

-

Administer the STING inhibitor or vehicle control to the mice daily, typically via intraperitoneal injection, starting from day 0 or day 1 of IMQ treatment. The dosage will depend on the specific inhibitor being tested (e.g., for C-176, a dose of 5 mg/kg can be used).

-

-

Monitoring Disease Progression:

-

Measure the ear thickness daily using a caliper.

-